molecular formula C27H26N4O3S B2576647 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226449-79-1

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2576647
CAS RN: 1226449-79-1
M. Wt: 486.59
InChI Key: URTNMTJXNBNZFV-UHFFFAOYSA-N
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Description

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

A key area of research involving compounds with structural similarities to the query chemical focuses on their interaction with proteins and DNA, forming macromolecular adducts. For instance, studies on heterocyclic amines (HCAs) like MeIQx and PhIP, which are structurally related to the query compound, have revealed their genotoxic potential through the formation of protein and DNA adducts. These adducts are formed via the metabolic activation of HCAs, leading to their covalent binding to biological macromolecules, a process that has been extensively studied in both human and rodent models (Turteltaub et al., 1999).

Exposure to Carcinogenic Heterocyclic Amines

Research has also focused on assessing human exposure to carcinogenic heterocyclic amines through diet, especially cooked meats. Such compounds, including PhIP and MeIQx, are formed during the cooking process and have been linked to an increased risk of various cancers. Studies assessing the exposure of individuals to these compounds through biomonitoring approaches provide insights into the potential health risks associated with dietary habits (Wakabayashi et al., 1993).

Antioxidant Use and Human Biomonitoring

Another related area of research involves the use of antioxidants like butylated hydroxytoluene (BHT) in consumer products and their potential health implications. Studies examining the urinary metabolites of BHT, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, in various populations, including children and adults, have aimed to assess the internal burden and exposure levels of these compounds. Such research contributes to understanding the widespread exposure to synthetic antioxidants and their safety profile (Scherer et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione. The final product is obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "4-tert-butylbenzene-1,2-diamine", "4-tert-butylbenzaldehyde", "2-bromoacetic acid", "thiophene-2-carboxylic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-tert-butylbenzene-1,2-diamine with 2-bromoacetic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide. The resulting product is then treated with acetic anhydride and phosphorus oxychloride to obtain the desired intermediate.", "Step 2: Synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione by reacting 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-tert-butylbenzaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then treated with thiophene-2-carboxylic acid and hydrochloric acid to obtain the second intermediate.", "Step 3: Coupling of the second intermediate with appropriate reagents to obtain the final product, 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidin-2,4(1H,3H)-dione." ] }

CAS RN

1226449-79-1

Molecular Formula

C27H26N4O3S

Molecular Weight

486.59

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H26N4O3S/c1-27(2,3)20-11-9-19(10-12-20)24-28-22(34-29-24)17-31-21-14-16-35-23(21)25(32)30(26(31)33)15-13-18-7-5-4-6-8-18/h4-12,14,16H,13,15,17H2,1-3H3

InChI Key

URTNMTJXNBNZFV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

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